Cas no 226409-58-1 ((N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide)

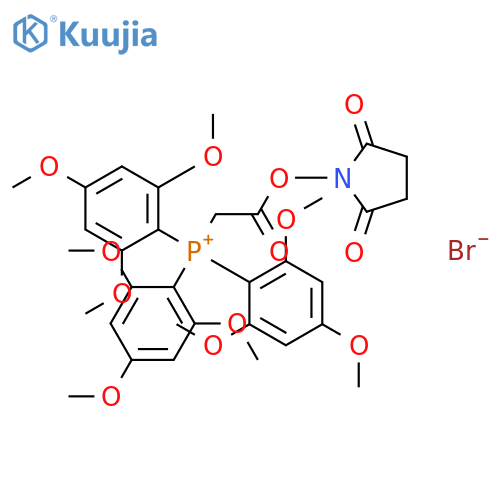

226409-58-1 structure

商品名:(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

CAS番号:226409-58-1

MF:C33H39BrNO13P

メガワット:768.539430856705

MDL:MFCD03095505

CID:244815

PubChem ID:24857556

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide 化学的及び物理的性質

名前と識別子

-

- Phosphonium,[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]tris(2,4,6-trimethoxyphenyl)-,bromide (1:1)

- Phosphonium,[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]tris(2,4,6-trimethoxyphenyl)-,bromid...

- (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphoniumBromide

- [2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium,bromide

- TMPP-Ac-OSu

- (N-Succinimidyloxycarbonyl-methyl)tris(2 pound not4 pound not6-trimethoxyphenyl)phosphoniumBromide

- AKOS030241837

- (N-Succinimidyloxycarbonylme.)tris(trime

- DTXSID00583500

- SCHEMBL4288808

- {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide

- (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

- (2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide

- J-014794

- (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, for protein sequence analysis (by MALDI-MS), >=98.5%

- (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide

- FT-0674718

- [2-(2, 5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2, 4, 6-trimethoxyphenyl)phosphanium;bromide

- 226409-58-1

- [2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide

- CS-0450110

- {2-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}[tris(2,4,6-trimethoxyphenyl)]phosphonium bromide

- DB-249551

-

- MDL: MFCD03095505

- インチ: InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1

- InChIKey: YKMSQZIYVKTUHI-UHFFFAOYSA-M

- ほほえんだ: COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-]

計算された属性

- せいみつぶんしりょう: 767.13400

- どういたいしつりょう: 767.13424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 49

- 回転可能化学結合数: 16

- 複雑さ: 936

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 147Ų

じっけんとくせい

- ゆうかいてん: 199-205 °C (dec.)

- ようかいど: Chloroform (Slightly), Methanol (Slightly)

- PSA: 160.34000

- LogP: -0.39300

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- 福カードFコード:10-21

- ちょぞうじょうけん:−20°C

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide 税関データ

- 税関コード:29251900

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-208057B-500mg |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |

226409-58-1 | 500mg |

¥10176.00 | 2023-09-05 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027516-50mg |

0,98% |

226409-58-1 | 98% | 50mg |

¥2040 | 2024-05-24 | |

| TRC | S691275-100mg |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide |

226409-58-1 | 100mg |

$ 221.00 | 2023-09-06 | ||

| TRC | S691275-500mg |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide |

226409-58-1 | 500mg |

$1047.00 | 2023-05-17 | ||

| BAI LING WEI Technology Co., Ltd. | 618948-25MG |

(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, 96%, for protein sequence analysis (by MALDI-MS) |

226409-58-1 | 96% | 25MG |

¥ 855 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-208057B-500 mg |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |

226409-58-1 | 500MG |

¥10,176.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208057-100 mg |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |

226409-58-1 | 100MG |

¥2,557.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-208057A-250 mg |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |

226409-58-1 | 250MG |

¥5,265.00 | 2023-07-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 29208-50MG |

226409-58-1 | 50MG |

¥3197.47 | 2023-01-16 | |||

| SHENG KE LU SI SHENG WU JI SHU | sc-208057A-250mg |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |

226409-58-1 | 250mg |

¥5265.00 | 2023-09-05 |

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide 関連文献

-

Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

226409-58-1 ((N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量